molecular formula C12H15Cl2NO2 B13054772 Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13054772
M. Wt: 276.16 g/mol
InChI Key: RNFDSIWFPXFCRL-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts acylation reaction, where a benzene ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the indene intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indene is reacted with an amine such as ammonia or an alkylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, alkylamines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted indene derivatives

Scientific Research Applications

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indene derivatives.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.

    Methyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    1-Amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

These comparisons highlight the unique features of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, such as its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

ethyl 1-amino-5-chloro-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H

InChI Key

RNFDSIWFPXFCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)Cl)N.Cl

Origin of Product

United States

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